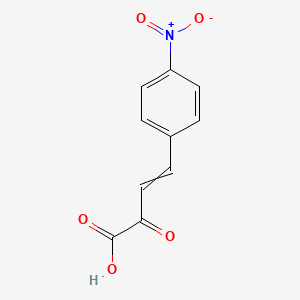

4-(4-Nitrophenyl)-2-oxobut-3-enoic acid

Description

Position within the α,β-Unsaturated Keto Acid Class

4-(4-Nitrophenyl)-2-oxobut-3-enoic acid is a definitive member of the α,β-unsaturated keto acid class of organic compounds. This classification is based on its core structural features: a carboxylic acid group, a ketone functional group, and a carbon-carbon double bond arranged in a specific conjugated sequence.

The general structure of α,β-unsaturated carbonyl compounds is characterized by a C=C double bond conjugated with a C=O double bond. wikipedia.orguomosul.edu.iq This conjugation creates a delocalized π-electron system across the α- and β-carbons and the carbonyl group, which dictates the molecule's characteristic reactivity. uomosul.edu.iq The powerful electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. uomosul.edu.iquobabylon.edu.iq This reactivity pattern, known as conjugate addition or Michael addition, is a hallmark of this class of compounds and is distinct from the reactions of isolated alkenes or carbonyls. wikipedia.orguomosul.edu.iqpressbooks.pub

While α,β-unsaturated ketones, esters, and aldehydes are less reactive towards electrophilic addition compared to simple alkenes, their electron-deficient double bond is highly activated towards electron-rich reagents. uomosul.edu.iquobabylon.edu.iq 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid embodies these principles, possessing a ketone at the C2 position, a carboxylic acid at C1, and a double bond between C3 and C4. The 4-nitrophenyl substituent further influences the electronic properties of this conjugated system.

| Component | Position | Functional Class | Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | C1 | Acid | Provides acidic properties and a site for esterification or amidation. |

| Ketone (C=O) | C2 | Carbonyl | Participates in the conjugated system and is a site for nucleophilic addition. |

| Alkene (C=C) | C3-C4 | Unsaturated System | Key part of the conjugated system, enabling conjugate addition reactions. |

| 4-Nitrophenyl Group | C4 | Aryl Substituent | Strongly electron-withdrawing, modulates reactivity and confers biological properties. |

Significance of Nitrophenyl and Oxobutenoic Acid Moieties in Chemical Synthesis and Biological Systems

The chemical and biological profile of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid is largely determined by the interplay of its two primary structural components: the nitrophenyl moiety and the oxobutenoic acid core.

Nitrophenyl Moiety:

The nitrophenyl group, and particularly the nitro group (–NO₂), is a crucial functional group in both chemical synthesis and drug design. researchgate.netnih.gov Its strong electron-withdrawing nature significantly alters the electronic distribution within a molecule, impacting its reactivity, stability, and receptor binding affinity. svedbergopen.com In synthetic chemistry, the nitro group is a versatile functional handle that can be reduced to an amino group, providing a pathway to a wide array of other derivatives. researchgate.net

In biological systems, the nitro group is often associated with a broad spectrum of pharmacological activities. mdpi.com Many nitro-containing compounds are prodrugs that require bioreductive activation to exert their effects. nih.govmdpi.com This reduction, often occurring under hypoxic (low oxygen) conditions found in tumors or certain microorganisms, can generate reactive nitroso and hydroxylamine (B1172632) intermediates or nitro radical anions. svedbergopen.comnih.gov These reactive species can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic effects that are harnessed for therapeutic purposes in anticancer, antibacterial, and antiparasitic agents. nih.gov Consequently, the nitro group is often considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity). nih.gov

| Drug Name | Chemical Class | Therapeutic Use |

|---|---|---|

| Metronidazole | Nitroimidazole | Antibacterial and antiprotozoal. nih.gov |

| Nitrazepam | Nitrobenzodiazepine | Hypnotic, anxiolytic, anticonvulsant. |

| Chloramphenicol | Nitroaromatic | Antibiotic. |

| Fexinidazole | Nitroimidazole | Antiparasitic (for sleeping sickness). mdpi.com |

| Nifedipine | Dihydropyridine | Antihypertensive (calcium channel blocker). |

Oxobutenoic Acid Moiety:

The 4-aryl-4-oxobut-2-enoic acid scaffold is a valuable building block in medicinal chemistry. Synthetic routes to this core structure are well-established, often involving reactions between substituted acetophenones and oxalate (B1200264) esters. acs.orgacs.org This core's reactivity, stemming from its multiple functional groups and conjugated system, allows for its elaboration into a diverse range of heterocyclic and N-substituted derivatives. researchgate.netresearchgate.net

Derivatives of the 4-aryl-4-oxobut-2-enoic acid skeleton have demonstrated a variety of biological activities. Research has shown that compounds with this core structure can act as potent enzyme inhibitors and exhibit other therapeutic properties. acs.orgresearchgate.netnih.gov The specific nature and position of substituents on the aryl ring, as well as modifications to the butenoic acid chain, can significantly modulate the biological activity of the resulting compounds. acs.org

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | Potent inhibitors of kynurenine-3-hydroxylase, potential neuroprotective agents. | acs.orgnih.gov |

| 2-Methylenehydrazino-4-aryl-4-oxobut-2-enoic acids | Moderate anti-inflammatory, analgesic, and antimicrobial activity. | researchgate.net |

| 4-Aryl-2-arylamino-4-oxo-2-butenoic acid hetarylamides | Analgesic activity with low toxicity. | researchgate.net |

| N-Substituted 4-aryl-2-hydroxy-4-oxobut-2-enoic acid hydrazides | Antimicrobial activity. | researchgate.neturfu.ru |

Structure

3D Structure

Properties

CAS No. |

41462-01-5 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C10H7NO5/c12-9(10(13)14)6-3-7-1-4-8(5-2-7)11(15)16/h1-6H,(H,13,14) |

InChI Key |

JXNKXMXIAKGBOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis of 4-(4-Nitrophenyl)-2-oxobut-3-enoic Acid

The direct synthesis of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid can be achieved through modern organic chemistry techniques that offer efficiency and control over the reaction process. These methods primarily involve condensation reactions that construct the core α,β-unsaturated keto acid framework.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The aldol (B89426) condensation of a methyl ketone with glyoxylic acid is a direct route to 4-oxo-2-butenoic acids. In the context of synthesizing 4-(4-nitrophenyl)-2-oxobut-3-enoic acid, this would involve the reaction of 4-nitroacetophenone with glyoxylic acid.

Research has shown that microwave-assisted aldol condensations provide an efficient pathway to E-4-oxo-2-butenoic acids in good to excellent yields. researchgate.netbyjus.com The reaction conditions can be tailored based on the nature of the ketone substrate. For aromatic ketones, such as 4-nitroacetophenone, a tosic acid-promoted reaction is often effective. byjus.comnih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating. byjus.com This methodology is applicable to a wide array of substrates, including those with electron-poor aromatic rings, making it a versatile tool for synthesizing various derivatives. researchgate.netnih.gov

| Ketone Substrate | Catalyst/Promoter | Heating Method | Typical Yield | Reference |

|---|---|---|---|---|

| Aromatic Ketones (Electron-Poor) | Tosic Acid | Microwave | Good to Excellent | byjus.comnih.gov |

| 4-Cyanoacetophenone | Tosic Acid | Microwave | Moderate (e.g., 32%) | byjus.com |

| General Aromatic Ketones | Tosic Acid | Microwave | 45-94% | nih.gov |

An alternative and classical approach to α,β-unsaturated acids is the Knoevenagel or Perkin-type condensation. The synthesis of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid can be envisioned through the condensation of 4-nitrobenzaldehyde (B150856) with pyruvic acid or its derivatives. This reaction involves the nucleophilic addition of an enolate, generated from pyruvic acid, to the carbonyl group of the aromatic aldehyde, followed by dehydration.

The Doebner modification of the Knoevenagel condensation is particularly relevant, often utilizing pyridine (B92270) as a base and solvent. wikipedia.orgorganic-chemistry.org This method is effective for reactions involving malonic acid and aromatic aldehydes, leading to cinnamic acid derivatives. wikipedia.orgfhsu.edu A similar principle applies to the reaction with pyruvic acid. The electron-withdrawing nitro group on 4-nitrobenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack in condensation reactions. unacademy.com The reaction typically proceeds in the presence of a weak base to generate the necessary enolate from the pyruvic acid.

Synthesis of Structural Analogues and Chemically Modified Derivatives

The core structure of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid serves as a scaffold that can be modified or used as a building block for more complex molecules. Various synthetic strategies are employed to generate a diverse range of related compounds.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. google.comlabflow.com This electrophilic aromatic substitution reaction can be adapted to synthesize aromatic α,β-unsaturated keto acids. A general approach involves the reaction of an aromatic compound with an acylating agent like maleic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov This method is particularly effective for electron-rich aromatic substrates and provides a direct route to the keto acid structure. While the nitro group in nitrobenzene (B124822) is strongly deactivating, this strategy is highly applicable for synthesizing analogues of the target compound that feature different substituents on the aromatic ring. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. fhsu.edu α,β-Unsaturated keto acids and their derivatives are valuable substrates in such reactions for the synthesis of complex heterocyclic systems.

For instance, α,β-unsaturated ketones can react with compounds like aminoazoles and cyclic CH-acids in MCRs to construct fused pyridazine (B1198779) and pyrimidine (B1678525) systems. chemicalbook.com Similarly, the reaction of α,β-unsaturated carbonyl compounds with ureas can lead to the formation of pyrimidinones. alfa-chemistry.com These strategies allow for the rapid assembly of diverse molecular libraries based on the α,β-unsaturated keto acid core, facilitating the exploration of structure-activity relationships.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral molecules. wikipedia.org Various biocatalytic approaches have been developed for the asymmetric synthesis of α-hydroxy ketones, which are structurally related to α,β-unsaturated keto acids via reduction of the double bond and subsequent hydroxylation or vice-versa. iitk.ac.inwikipedia.org

Key biocatalytic strategies include:

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the umpolung carboligation of aldehydes, producing enantiopure α-hydroxy ketones from inexpensive starting materials with high enantiomeric excess (>99%). wikipedia.orgwikipedia.org

Hydrolases in Dynamic Kinetic Resolutions (DKRs): Lipases can resolve racemic mixtures of α-hydroxy ketones. When combined with in situ racemization of the starting material, this method can achieve high conversions (>90%) and excellent enantioselectivity (>99%). wikipedia.orgwikipedia.org

Whole-Cell Redox Processes: Microorganisms can perform selective reductions of diketones or oxidations of vicinal diols to yield enantiopure α-hydroxy ketones. wikipedia.org

Engineered Methyltransferases: Recent advances have led to the development of biocatalytic platforms for the asymmetric alkylation of α-keto acids, demonstrating the potential for creating chiral centers adjacent to the keto group. organic-chemistry.org

These biocatalytic methods provide access to chiral hydroxy-keto acid derivatives, which are valuable building blocks in pharmaceutical and fine chemical synthesis. iitk.ac.inwikipedia.org

| Biocatalytic Strategy | Enzyme/System Class | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Umpolung Carboligation | ThDP-dependent lyases | α-Hydroxy ketones | High enantiomeric excess (>99%), inexpensive substrates | wikipedia.orgwikipedia.org |

| Dynamic Kinetic Resolution | Hydrolases (e.g., Lipases) | α-Hydroxy ketones | High conversion (>90%) and enantioselectivity (>99%) | wikipedia.orgwikipedia.org |

| Redox Processes | Whole-cell systems | α-Hydroxy ketones | High yields and enantioselectivity | wikipedia.org |

| Asymmetric Alkylation | Engineered Methyltransferases | α-Keto acids | High turnover numbers and enantioselectivities | organic-chemistry.org |

Chemical Reactivity and Transformational Chemistry

Reactions at the α,β-Unsaturated Ketone Functionality

The conjugated system of the α,β-unsaturated ketone is a prime site for addition reactions. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition), with the latter being particularly significant for this class of compounds. youtube.comyoutube.com

The Michael addition, a 1,4-conjugate addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds like 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid. youtube.comyoutube.com In this reaction, a soft nucleophile, known as a Michael donor, attacks the electrophilic β-carbon of the conjugated system (the Michael acceptor). youtube.com While specific studies detailing the reaction of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid with carbon nucleophiles are not extensively documented in the provided sources, the reactivity of analogous compounds suggests this pathway is highly feasible. For instance, similar 4-aryl-4-oxobut-2-enoic acids are known to react with carbon nucleophiles under Michael addition conditions. researchgate.netresearchgate.net

Typical carbon nucleophiles suitable for this reaction are stabilized carbanions, such as those derived from active methylene (B1212753) compounds (e.g., malonic esters, β-ketoesters) or organocuprates (Gilman reagents). youtube.com The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. youtube.com

Table 1: Examples of Michael Addition Reactions with Analogous Compounds

| Michael Donor (Nucleophile) | Michael Acceptor (Analogue) | Resulting Product Type |

|---|---|---|

| Pyrazole Derivatives | 4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid | Michael Adduct |

This table illustrates the types of Michael additions that are characteristic of the 4-aryl-4-oxobut-2-enoic acid scaffold, as demonstrated by its analogues. researchgate.net

Nitrogen-based nucleophiles readily react with 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid, often leading to addition-cyclization cascades that form various nitrogen-containing heterocycles. The initial step typically involves a Michael-type addition of the nitrogen nucleophile (e.g., an amine, hydrazine) to the β-carbon of the α,β-unsaturated system. This is often followed by a subsequent intramolecular cyclization involving the carboxylic acid or ketone functionality. researchgate.net

For example, the reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives is a cornerstone for the synthesis of pyridazinones, where the initial addition is followed by condensation and ring closure. researchgate.net

Cyclization Reactions and Heterocycle Formation

The diverse functional groups within 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid make it an excellent substrate for synthesizing a variety of heterocyclic compounds. These reactions often proceed with high regioselectivity.

Pyridazinone Derivatives: The reaction of 4-aryl-4-oxobut-2-enoic acids with hydrazine derivatives is a well-established route to pyridazin-3(2H)-ones. nih.govmdpi.com The reaction of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid with hydrazine hydrate would involve an initial nucleophilic attack followed by cyclization and dehydration to yield 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one. The use of substituted hydrazines allows for the synthesis of N-substituted pyridazinones. researchgate.netnih.gov

Table 2: Synthesis of Pyridazinone Derivatives from Related Precursors

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 3-Oxo-2-arylhydrazonopropanals | p-Nitrophenylacetic acid | 4-(4-nitrophenyl)pyridazin-3-(2H)-one derivatives | nih.gov |

Quinoline Derivatives: The synthesis of quinolines often involves multicomponent reactions such as the Doebner synthesis, which combines anilines, aldehydes, and pyruvic acid. nih.govmdpi.com While 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid is not a direct starting material in the classical Doebner reaction, its structural components are analogous to the reactants. It is conceivable that it could participate in related three-component reactions to form quinoline-4-carboxylic acid derivatives. nih.govnih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized by the condensation of a three-carbon fragment with an N-C-N fragment like urea, thiourea, or guanidine (B92328). bu.edu.egresearchgate.net The 1,3-dicarbonyl-like system in 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid can serve as the C-C-C component. For example, reaction with guanidine hydrochloride in the presence of a base can lead to the formation of a 2-aminopyrimidine (B69317) derivative through cyclocondensation. nih.gov

Oxazinone Derivatives: The synthesis of oxazinone rings can be achieved through the reaction of β-keto-enol systems with N,O-binucleophiles. researchgate.net For instance, reacting 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid with an o-aminophenol could lead to the formation of a 1,4-oxazinone derivative via initial nucleophilic addition of the amino group, followed by intramolecular cyclization involving the hydroxyl and carboxylic acid groups.

Furanone Derivatives: Substituted 4-oxobutanoic acids are known to undergo intramolecular cyclization to form furanone structures. researchgate.neturfu.ru The reaction of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid with reagents like propionic anhydride (B1165640) can induce cyclization to yield a 3-ylidene-furan-2(3H)-one derivative. urfu.ru This transformation is a key pathway in the chemistry of this class of compounds. The formation of furanones can also occur through various other synthetic routes, highlighting their importance in organic chemistry. nih.govorganic-chemistry.orgresearchgate.netnih.gov

Analogues of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid, particularly those resulting from the addition of nucleophiles, can exist in equilibrium between an open-chain form and a cyclized form. For example, 4-aryl-4-oxo-2-(thienylamino)but-2-enoic acids, synthesized from related furanones, exist predominantly in the open enamino keto form in solution. researchgate.net However, under certain conditions, such as treatment with dehydrating agents, they can undergo intramolecular cyclization. researchgate.netresearchgate.net This cyclization typically involves the nucleophilic attack of an enol or enamine on the carboxylic acid group (or an activated form thereof), leading to the formation of a lactone, specifically a furanone ring. urfu.ru This enol-lactone tautomerism is a crucial aspect of the chemical behavior of these substituted butenoic acids. researchgate.net

Derivatization Strategies and Complex Formation

The unique arrangement of functional groups in 4-(4-nitrophenyl)-2-oxobut-3-enoic acid allows for a wide range of chemical transformations. These modifications are crucial for altering the molecule's physicochemical properties and for synthesizing more complex chemical structures.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for protecting the carboxyl group or for introducing new functional moieties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. The process is reversible, and reaction conditions are typically optimized to favor ester formation, often by removing water as it is formed. Esters of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid can be prepared by reacting the parent acid with various alcohols, leading to a diverse range of ester derivatives.

Amidation: The synthesis of amides from the carboxylic acid moiety typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods include the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly facilitate the formation of the amide bond between the carboxylic acid and an amine under milder conditions.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (catalyst), Heat | Ester (R-COOR') |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (R-COCl) |

| Amidation (via Acyl Chloride) | Acyl Chloride, Amine (R'-NH₂), Base | Amide (R-CONHR') |

| Direct Amidation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDC) | Amide (R-CONHR') |

Reduction and Oxidation Reactions of the Nitro Group and Carbonyl Functionality

The nitro and carbonyl groups present in 4-(4-nitrophenyl)-2-oxobut-3-enoic acid are susceptible to various reduction and oxidation reactions, providing pathways to new derivatives with altered electronic and functional properties.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to a primary amine (–NH₂). This transformation significantly alters the electronic nature of the aromatic ring, converting an electron-withdrawing group into an electron-donating one. Standard methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

The resulting aminophenyl derivative serves as a valuable intermediate for further synthetic modifications, such as diazotization or acylation.

Redox Reactions of the Carbonyl Functionality: The α-keto group can undergo both reduction and oxidation.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would also reduce the ketone and potentially the carboxylic acid as well.

**Ox

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy would be utilized to identify the characteristic functional groups present in 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid. The analysis would focus on identifying key vibrational frequencies.

Expected Vibrational Bands for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibration of the C-H bonds on the phenyl ring. |

| C=O Stretch (α,β-Unsaturated Ketone) | 1685-1665 | Stretching of the ketone carbonyl group conjugated to the C=C bond. |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | Stretching of the carboxylic acid carbonyl group. |

| C=C Stretch (Alkenyl) | 1650-1600 | Stretching of the carbon-carbon double bond in the butenoic acid chain. |

| N-O Stretch (Nitro Group) | 1550-1500 and 1360-1300 | Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. |

Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Stereochemistry (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would provide precise information about the molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the butenoic acid chain, and the acidic proton of the carboxyl group. The coupling constants (J values) between the vinylic protons would be crucial in determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the vinylic carbons, and the carbons of the nitro group-substituted ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. This would allow for the unambiguous confirmation of the compound's elemental composition and molecular formula (C₁₀H₇NO₅). The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Single-Crystal X-ray Diffraction Analysis

Should a suitable single crystal of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid be grown, single-crystal X-ray diffraction would provide the most definitive structural information.

Elucidation of Solid-State Molecular Geometry and Conformation

This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule in the solid state. This would confirm the planarity of the phenyl ring and the enone system, and provide exact details of the molecular conformation.

Analysis of Intermolecular Interactions and Supramolecular Architecture

X-ray diffraction analysis would also reveal the packing of the molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid groups), π-π stacking interactions between the aromatic rings, and other weaker van der Waals forces. This information is key to understanding the supramolecular chemistry of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is a versatile method that would be ideally suited for a comprehensive analysis of the target molecule. However, specific DFT studies on 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid do not appear to be present in the current body of scientific literature. The following subsections describe the types of analyses that would typically be performed in such a study.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (its lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This analysis would reveal crucial information about bond lengths, bond angles, and dihedral angles. While general principles of chemistry allow for a predicted structure, precise, calculated values for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid are not available.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be correlated with experimentally obtained spectra to confirm the molecule's structure and purity. For 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid , no such calculated or experimental spectroscopic correlations have been published.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Without specific DFT calculations for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid , the energies and shapes of its frontier orbitals remain undetermined.

| Parameter | Description | Calculated Value for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |

This interactive table illustrates the type of data that would be generated from an FMO analysis. Currently, no specific values are available for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stability gained from these interactions (hyperconjugation). This analysis helps to understand delocalization of electron density and the nature of intramolecular and intermolecular hydrogen bonds. No NBO analysis has been reported for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid .

Molecules with extensive conjugated π-electron systems and significant charge separation, often found in compounds with electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. The presence of the nitrophenyl group (an electron-accepting group) and the conjugated enoic acid system in the target molecule suggests it could have interesting NLO characteristics. Computational methods can predict properties like polarizability (α) and first-order hyperpolarizability (β), which are measures of a molecule's NLO response. However, specific calculated NLO properties for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid are absent from the literature.

| NLO Parameter | Description | Predicted Value for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid |

| α (Polarizability) | A measure of the molecule's response to an external electric field. | Data Not Available |

| β (First Hyperpolarizability) | A measure of the second-order NLO response. | Data Not Available |

This interactive table shows the kind of data that would result from NLO property calculations. Specific values for the target compound are currently unavailable.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid , an MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the acidic hydrogen of the carboxyl group. However, a specific, calculated MEP map for this molecule has not been published.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Molecular Interactions

Hirshfeld surface (HS) analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. This analysis allows for a detailed examination of how molecules interact with their nearest neighbors.

The surface is often mapped with properties like d_norm, which uses a red-white-blue color scale to highlight intermolecular contacts. mdpi.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.govmdpi.com For a molecule like "4-(4-Nitrophenyl)-2-oxobut-3-enoic acid," with its nitro group, carboxylic acid, and oxo group, prominent red spots would be expected, indicating significant C-H···O or other hydrogen bonding interactions that stabilize the crystal packing. nih.govnih.gov

For compounds containing similar functional groups, the analysis typically reveals the most significant contributions. A hypothetical breakdown of intermolecular contacts for "4-(4-Nitrophenyl)-2-oxobut-3-enoic acid," based on analyses of similar structures, is presented below. researchgate.netresearchgate.net

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~35-45% | Represents hydrogen bonds and other key polar contacts involving the nitro and carboxyl groups. |

| H···H | ~25-35% | Relates to van der Waals forces between hydrogen atoms on the molecular periphery. |

| C···H / H···C | ~10-20% | Indicates interactions involving the phenyl ring and other carbon atoms. |

| O···O | ~3-7% | Contacts between oxygen atoms, often from the nitro groups of adjacent molecules. |

| C···C | ~2-6% | Suggests the presence of π-π stacking interactions between the nitrophenyl rings. |

Molecular Docking Simulations for Theoretical Ligand-Biomolecule Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as "4-(4-Nitrophenyl)-2-oxobut-3-enoic acid") when bound to a second molecule (a receptor, typically a protein or DNA). researchgate.netresearchgate.net This method is instrumental in drug discovery and molecular biology for predicting the strength and type of interaction between a ligand and its biological target.

Docking simulations place the ligand into the binding site of a target protein and calculate a score, or binding affinity, that estimates the strength of the interaction. researchgate.net This binding affinity is typically expressed in kcal/mol, with more negative values indicating a more stable and potentially stronger interaction. taylorandfrancis.com

The simulation also reveals the binding mode, which includes the specific conformation of the ligand and the key intermolecular interactions it forms with the protein's amino acid residues. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For "4-(4-Nitrophenyl)-2-oxobut-3-enoic acid," the nitro and carboxyl groups would be predicted to act as hydrogen bond acceptors or donors, while the nitrophenyl ring could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the protein's active site.

The table below illustrates the type of data generated from a molecular docking study, showing hypothetical binding affinities and key interacting residues for "4-(4-Nitrophenyl)-2-oxobut-3-enoic acid" with potential anti-inflammatory target proteins. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, π-π Stacking |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, Leu368, Phe421 | Hydrophobic, Hydrogen Bonding |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Gly121, Leu120 | Hydrogen Bonding, Hydrophobic |

Beyond proteins, computational methods can also explore the potential for a molecule to interact with nucleic acids like DNA. Such studies are particularly relevant for developing agents that may act by interfering with DNA replication or transcription. researchgate.net Theoretical studies can predict whether a small molecule is likely to bind to DNA and can suggest the preferred mode of interaction.

The primary non-covalent binding modes with DNA are:

Intercalation: The planar aromatic part of a molecule, such as the nitrophenyl ring of the subject compound, inserts itself between the base pairs of the DNA double helix.

Groove Binding: The molecule fits into the major or minor groove of the DNA helix, typically stabilized by hydrogen bonds and van der Waals forces.

Computational simulations can calculate a binding constant (K_b) to quantify the affinity of the compound for DNA, with higher K_b values indicating stronger binding. researchgate.net These theoretical results can corroborate experimental biophysical studies and help elucidate a compound's mechanism of action at the molecular level. researchgate.net For "4-(4-Nitrophenyl)-2-oxobut-3-enoic acid," simulations could predict a preference for either intercalation, driven by its planar ring system, or groove binding, facilitated by its hydrogen-bonding functional groups.

Mechanistic Studies of Biological Interactions and Exploration As Research Probes

In Vitro Enzyme Inhibition Studies

Investigation of Inhibition Mechanisms Against Metabolic Enzymes (e.g., Glutamate (B1630785) Dehydrogenase, Transaminases, based on analogues)

While direct studies on the inhibition of metabolic enzymes by 4-(4-nitrophenyl)-2-oxobut-3-enoic acid are not extensively documented, research on analogous structures provides insights into potential inhibitory mechanisms. For instance, analogues of 2-oxo acids have been investigated as inhibitors of glutamate dehydrogenase (GDH). Covalent adducts of NAD+ with pyruvate (B1213749) and 2-oxoglutarate have been shown to inhibit bovine glutamate dehydrogenase. Interestingly, the pyruvate adduct was found to be a more potent inhibitor of both pyruvate and 2-oxoglutarate activity, challenging the notion that the carbonyl substrate used in forming the adduct confers specificity for the corresponding substrate binding pocket. nih.gov This suggests that a compound like 4-(4-nitrophenyl)-2-oxobut-3-enoic acid, which possesses a 2-oxo acid moiety, could potentially interact with and inhibit GDH.

Furthermore, studies on antipsychotic drugs such as chlorpromazine, perphenazine, and haloperidol (B65202) have demonstrated reversible inhibition of GDH. nih.gov These findings indicate that the active site of GDH can accommodate a variety of chemical scaffolds, and inhibition is not limited to substrate analogues. The sensitivity of the enzyme to inhibition can also be influenced by its proteolytic state, with preparations that have undergone limited proteolysis showing different inhibition profiles. nih.gov

In the context of transaminases, analogues of 4-aminobutyrate, such as 4-aminohex-5-ynoate and 4-aminohex-5-enoate, have been shown to inactivate these enzymes. The mechanism of inactivation involves changes in the absorption spectrum of the bound coenzyme and a loss of enzyme activity. The specificity of inhibition can vary, with some analogues showing a marked preference for a particular transaminase.

In Vitro Protein Binding Characterization

Studies using bovine serum albumin (BSA) as a model protein have shown that 4-nitrophenyl-functionalized benzofurans can bind to the protein, leading to alterations in its secondary structure. This binding can also affect the thermal stability of the protein. The affinity of these compounds for BSA can be influenced by the number of furan (B31954) rings in their structure. For example, a benzofuran (B130515) with a single furan ring was found to bind to BSA with a higher affinity and induce greater thermal stabilization compared to a benzodifuran derivative.

Molecular docking studies have further elucidated the potential binding modes of these compounds, suggesting that they can be housed within the interior of the protein structure or bind to its surface. The binding affinity can be quantified using techniques like fluorescence spectroscopy, which measures the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Mechanistic Insights into Antimicrobial Activity of Derivatives (in vitro)

Derivatives of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid belong to the broader class of nitroaromatic compounds, which are known for their antimicrobial properties. The antimicrobial activity of these compounds is generally attributed to the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates reactive nitroso and superoxide (B77818) species that are toxic to the cell. These reactive intermediates can then covalently bind to cellular macromolecules, including DNA, leading to nuclear damage and ultimately cell death.

The effectiveness of nitroaromatic compounds against a range of microorganisms, including bacteria and fungi, has been well-documented. For example, nitrofuran derivatives have shown inhibitory activity against various fungal species, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton species, Candida species, and Cryptococcus neoformans. The minimum inhibitory concentrations (MIC) for these compounds can be in the low microgram per milliliter range. nih.gov

The specific mechanism of action can vary depending on the microbial species and the specific chemical structure of the derivative. Some nitroaromatic compounds may also exert their antimicrobial effects by other mechanisms, such as interfering with microbial energy metabolism or disrupting the cell membrane. The broad-spectrum activity and unique mechanism of action of nitroaromatic compounds make them promising candidates for the development of new antimicrobial agents.

In Vitro Antioxidant Mechanisms of Related Structures

Compounds structurally related to 4-(4-nitrophenyl)-2-oxobut-3-enoic acid, particularly those containing phenolic or enoic acid moieties, are often investigated for their antioxidant properties. The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and sequential proton loss-electron transfer (SPLET).

The HAT mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. The thermodynamic favorability of this mechanism is often assessed in the gas phase. In contrast, the SPLET mechanism is more prevalent in polar solvents and involves the initial deprotonation of the antioxidant followed by electron transfer to the radical species.

Quantum-chemical calculations and experimental assays are employed to evaluate the antioxidant potential of these compounds. Descriptors such as atomic spin densities, chemical hardness, dipole moments, and lipophilicity indices can provide insights into their antioxidant activity. For example, studies on derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have shown that the introduction of bulky alkyl groups can enhance their predicted antioxidant activity compared to ascorbic acid. researchgate.net Molecular docking studies can further rationalize the observed antioxidant activity by examining the interactions of these compounds with antioxidant enzymes. researchgate.net

Theoretical and In Vitro Anticancer Activity Mechanisms of Related Scaffolds

Scaffolds containing the 4-nitrophenyl group have been incorporated into various molecular structures and evaluated for their anticancer potential. Theoretical and in vitro studies have provided insights into the mechanisms by which these compounds may exert their cytotoxic effects against cancer cells.

One of the key mechanisms implicated in the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. For instance, certain brominated acetophenone (B1666503) derivatives have demonstrated significant cytotoxicity against various human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells. raco.cat The pro-oxidant potential of these compounds is thought to contribute to their selective antitumor action by inducing oxidative stress within the cancer cells. raco.cat

The cytotoxic effects of these compounds are often evaluated using colorimetric assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The concentration at which a compound inhibits 50% of cell growth (IC50) is a common metric used to quantify its potency. The genetic characteristics of different tumor cell lines can influence their sensitivity to these compounds, leading to varying degrees of cytotoxicity.

Application as Building Blocks in Biologically Relevant Scaffold Synthesis

The structural features of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid, namely the reactive α,β-unsaturated keto-acid system and the nitrophenyl group, make it a valuable building block for the synthesis of more complex, biologically relevant scaffolds. The electrophilic nature of the double bond and the carbonyl group allows for a variety of nucleophilic addition and condensation reactions.

This reactivity can be harnessed in multicomponent reactions (MCRs), which are efficient synthetic strategies for generating molecular diversity from simple starting materials in a single step. nih.gov MCRs are increasingly utilized in medicinal chemistry for the discovery of new bioactive compounds. nih.gov For example, derivatives of 4-oxobut-2-enoic acid can react with carbon and nitrogen nucleophiles to form adducts that can be further cyclized to synthesize a range of heterocyclic compounds, such as pyridazinones, oxazinones, and furanones.

Furthermore, the nitrophenyl moiety can be a precursor to an amino group via reduction, opening up another avenue for chemical modification and the introduction of new functionalities. The synthesis of 5,6,7,8-tetrahydroisoquinolines, a structural fragment found in many alkaloids with diverse biological activities, has been achieved using precursors bearing a nitrophenyl group. These examples highlight the potential of 4-(4-nitrophenyl)-2-oxobut-3-enoic acid and its analogues as versatile starting materials for the construction of novel molecules with potential therapeutic applications.

Conclusion and Future Perspectives in Chemical and Biological Research

Synopsis of Current Research Advancements

Research into 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid and its analogues is primarily centered on their synthesis and potential biological activities. The presence of the nitrophenyl group, a common moiety in pharmacologically active compounds, suggests its potential for further investigation. Chalcones containing a nitro group, which share structural similarities, have been reported to possess anti-inflammatory effects. mdpi.com The core structure of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid, featuring an α,β-unsaturated carbonyl system, makes it a versatile intermediate in organic synthesis.

Derivatives of similar structures, such as 4-(4-acetylphenyl)-4-oxobut-2-enoic acid, have demonstrated promising pharmacological activities, including antiulcer and antimicrobial effects. evitachem.com Furthermore, related compounds like substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. researchgate.net These findings underscore the potential of the broader class of aryl-oxobutenoic acids in medicinal chemistry.

Identification of Emerging Synthetic and Computational Methodologies

The synthesis of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid and its analogues can be approached through various established organic reactions. Claisen condensation is a notable method for creating similar structures, such as (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid. researchgate.net Another relevant synthetic pathway involves the reaction of 4-nitrobenzyl alcohol with diketene. chemicalbook.com

Computational studies are increasingly being employed to predict the biological activity and physicochemical properties of these compounds. For instance, density functional theory (DFT) calculations have been used to study the antioxidant activity of related 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives. nih.gov Molecular docking studies are also utilized to understand the binding interactions of these molecules with biological targets, such as enzymes and receptors. chemrxiv.orgresearchgate.net These in silico methods are crucial for rational drug design and for predicting the pharmacokinetic and toxicity profiles of new compounds. chemrxiv.org

Unexplored Avenues for Fundamental Chemical Reactivity Studies

The chemical reactivity of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid presents several unexplored avenues. The conjugated system of the molecule is susceptible to a variety of reactions. Michael additions and nucleophilic substitutions are reactions that this compound is known to undergo, leading to a range of derivatives with potentially enhanced pharmacological properties. evitachem.com

Further studies could investigate its reactivity in cycloaddition reactions, multicomponent reactions, and as a substrate for various catalysts. Understanding the fundamental chemical reactivity will not only expand its synthetic utility but also provide insights into its mechanism of action in biological systems.

Potential for Development of Novel Research Probes and Chemical Tools

Given its reactive nature and potential biological activity, 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid and its derivatives could be developed as novel research probes. The nitrophenyl group can be used as a handle for further functionalization, allowing for the attachment of fluorescent tags or biotin (B1667282) labels. These modified molecules could then be used to study biological processes, identify protein targets, and elucidate metabolic pathways. The α,β-unsaturated carbonyl moiety is a known Michael acceptor and could potentially be used to covalently label specific cysteine residues in proteins, making it a useful tool for chemoproteomics.

Outlook on Interdisciplinary Applications of 4-(4-Nitrophenyl)-2-oxobut-3-enoic Acid and its Analogues

The interdisciplinary applications of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid and its analogues are promising. In materials science, the aromatic and conjugated nature of the molecule could be exploited for the development of novel organic materials with interesting electronic and optical properties. In medicinal chemistry, the compound serves as a scaffold for the development of new therapeutic agents. The anti-inflammatory and antimicrobial activities observed in related compounds suggest that this class of molecules could be further explored for the treatment of various diseases. mdpi.comevitachem.comresearchgate.net

Future research will likely focus on the synthesis of a wider range of analogues and a more thorough investigation of their structure-activity relationships. The integration of computational and experimental approaches will be crucial in accelerating the discovery of new applications for this versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid, and how is its purity confirmed?

The compound is typically synthesized via Knoevenagel condensation , where a nitrophenyl-substituted aldehyde reacts with a β-keto acid derivative under basic conditions. For example, analogous compounds like (E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid are prepared using aldehydes (e.g., 4-fluorobenzaldehyde) and β-keto esters, followed by hydrolysis and decarboxylation . Post-synthesis, purity is confirmed using 1H NMR and 13C NMR to verify structural integrity, with comparisons to literature spectra for validation. Additional characterization via ESI-TOF mass spectrometry ensures molecular weight accuracy .

Q. What safety precautions are necessary when handling nitrophenyl-containing compounds like this acid?

Nitrophenyl derivatives often require precautions due to potential toxicity and reactivity. For example, 4-(4-Nitrophenyl)but-3-en-2-one (a related compound) is classified as hazardous, necessitating gloves, lab coats, and fume hoods. Emergency protocols include immediate decontamination and medical consultation for exposure . Always consult Safety Data Sheets (SDS) for specific handling, storage (e.g., inert atmosphere, desiccants), and disposal guidelines .

Q. How is the compound characterized spectroscopically, and what key peaks are diagnostic?

- 1H NMR : The α,β-unsaturated ketone moiety shows a deshielded vinyl proton as a doublet (δ ~7.5–8.0 ppm). The nitro group induces electron withdrawal, shifting aromatic protons downfield (δ ~8.2–8.5 ppm).

- 13C NMR : The carbonyl carbon (C=O) appears at ~190–200 ppm, while the conjugated enone system resonates at ~120–140 ppm.

- FTIR : Strong C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence the compound’s reactivity in Michael addition reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the α,β-unsaturated ketone, making it a potent Michael acceptor. This facilitates nucleophilic attacks by amines or thiols, forming adducts useful in heterocyclic synthesis. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid undergoes Michael addition with thiophenol to yield antimicrobial agents . Kinetic studies using UV-Vis spectroscopy can monitor reaction progress by tracking nitro group absorbance changes .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

Isomeric mixtures (e.g., E/Z configurations) or tautomeric forms (keto-enol) can complicate NMR analysis. For example, (3Z)-4-[3-hydroxy(2-naphthyl)-2-oxobut-3-enoic acid] was misassigned until 2D NMR (COSY, HSQC) clarified coupling patterns and carbon-proton correlations . HPLC-MS with chiral columns can separate enantiomers, while X-ray crystallography provides definitive structural confirmation .

Q. What methodologies are used to study its enzyme inhibition potential, such as COX or Kynurenine-3-hydroxylase?

- Enzyme assays : Measure IC₅₀ values via spectrophotometric methods. For COX inhibition, monitor prostaglandin production using ELISA or oxygen consumption assays.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites. Fluorine analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced binding due to electronegativity .

- Metabolite profiling : LC-MS identifies metabolites like hydroxylated or conjugated derivatives, revealing metabolic stability .

Q. How can synthetic routes be optimized for stereoselective synthesis of (E)-isomers?

- Solvent polarity control : Polar aprotic solvents (DMF, DMSO) favor E-configuration by stabilizing transition states.

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., proline derivatives) induce enantioselectivity. For example, DpkAPsyrin reductase produces (S)-configured hydroxy acids with >90% enantiomeric excess .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.